N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is an organic compound with the molecular formula C10H11NO3S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their significant roles in various chemical and biological applications.
Mechanism of Action
It’s important to note that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol, which are used in various industrial applications.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is unique due to its combined thiophene and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-16(12,13)11-7-8-4-5-9(14-8)10-3-2-6-15-10/h2-6,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGXPMLFMUNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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